molecular formula C20H16O4 B2835890 (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one CAS No. 859665-46-6

(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

Cat. No.: B2835890
CAS No.: 859665-46-6
M. Wt: 320.344
InChI Key: OSOMMKNEPWNUQK-WCTLISOUSA-N
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Description

(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core, an oxopropoxy group, and a phenylallylidene moiety. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of the Oxopropoxy Group: The oxopropoxy group can be introduced via esterification or etherification reactions using appropriate reagents such as propionic anhydride or propionyl chloride.

    Addition of the Phenylallylidene Moiety: The final step involves the condensation of the benzofuran derivative with a phenylallylidene precursor under basic or acidic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxopropoxy group or the phenylallylidene double bond, resulting in alcohols or reduced alkenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are typically employed under acidic or basic conditions.

Major Products:

    Oxidation Products: Epoxides, ketones, or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

    Pharmacological Studies:

    Biological Probes: Used in studies to understand biological pathways and interactions.

Industry:

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible applications as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylallylidene moiety could be involved in π-π interactions or hydrogen bonding, while the oxopropoxy group might participate in covalent bonding or electrostatic interactions.

Comparison with Similar Compounds

    (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one: Unique due to its specific substitution pattern and combination of functional groups.

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran or 6-hydroxybenzofuran share the benzofuran core but differ in their substituents.

    Phenylallylidene Compounds: Similar compounds include cinnamaldehyde derivatives, which have a phenylallylidene structure but lack the benzofuran core.

Uniqueness: The uniqueness of this compound lies in its combination of a benzofuran core with both an oxopropoxy group and a phenylallylidene moiety, providing a distinct set of chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(2Z)-6-(2-oxopropoxy)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-14(21)13-23-16-10-11-17-19(12-16)24-18(20(17)22)9-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOMMKNEPWNUQK-WCTLISOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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